molecular formula C14H10BrCl4N3O2S B2756007 5-bromo-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)furan-2-carboxamide CAS No. 303062-06-8

5-bromo-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)furan-2-carboxamide

Cat. No.: B2756007
CAS No.: 303062-06-8
M. Wt: 506.02
InChI Key: VOHLOSLPMQZHDY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl4N3O2S/c15-10-6-5-9(24-10)11(23)21-12(14(17,18)19)22-13(25)20-8-4-2-1-3-7(8)16/h1-6,12H,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHLOSLPMQZHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303062-06-8
Record name 5-BR-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)-2-FURAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-bromo-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)furan-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H10BrCl4N3O2SC_{14}H_{10}BrCl_4N_3O_2S, with a molecular weight of approximately 419.7 g/mol. The compound features a furan ring and a thiourea moiety, which are often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent research indicates that compounds containing thiourea and furan derivatives exhibit antiviral properties. For instance, studies have shown that similar thiourea derivatives can inhibit viral replication by targeting specific viral enzymes. The compound's structural analogs have demonstrated effectiveness against various viruses, including HIV and HCV, showcasing IC50 values in the low micromolar range .

Anticancer Potential

The compound's anticancer activity has been explored through in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways. A study reported that related compounds with similar structures inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The thiourea moiety may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Interaction with Cellular Targets : The furan ring may facilitate interactions with cellular receptors or enzymes, enhancing the compound's bioactivity.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AntiviralHIV0.35
AntiviralHCV0.26
AnticancerMCF-710

Case Studies

  • Antiviral Efficacy Against HCV : A study conducted on a series of thiourea derivatives showed that those with structural similarities to our compound exhibited significant inhibition of HCV replication. The most effective derivative had an IC50 value of 0.26 µM, indicating a strong potential for further development .
  • Cytotoxicity in Cancer Models : In vitro assays on MCF-7 breast cancer cells revealed that the compound induced cell death at concentrations around 10 µM. Flow cytometry analysis confirmed the activation of apoptotic markers such as caspase-3 and PARP cleavage .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Bromo-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide
  • CAS No.: 303061-97-4
  • Molecular Formula : C₁₆H₁₂BrCl₄N₃O₂S
  • Molecular Weight : 499.64 g/mol
  • Key Functional Groups :
    • Brominated furan-2-carboxamide core.
    • Trichloroethyl backbone.
    • 2-Chlorophenyl-substituted thiourea moiety.

Physicochemical Properties :

  • Storage : Requires protection from heat, moisture, and ignition sources due to reactive halogen groups .
  • Safety Profile : Classified under hazard codes H300-H373 (acute toxicity, organ damage) and H400-H420 (environmental toxicity) .

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound Name Substituents Molecular Weight (g/mol) Key Interactions with GADD34:PP1 Enzyme
Target Compound 2-Chlorophenyl (thiourea) 499.64 -12.5738 kcal/mol binding energy; H-bonds with His 125/Asn 124
N-(2,2,2-Trichloro-1-(3-(2-Iodophenyl)thioureido)ethyl)furan-2-carboxamide 2-Iodophenyl (thiourea) 521.64 Not reported; iodine may enhance π-stacking
N-(2,2,2-Trichloro-1-(3-(Naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide Naphthyl (thiourea) 521.64 Increased hydrophobicity; potential for π-π interactions
N-(2,2,2-Trichloro-1-(3-(4-Chlorophenyl)thioureido)ethyl)cinnamamide (S6) 4-Chlorophenyl (cinnamamide) 472.70 -12.3140 kcal/mol; hydrophobic interactions

Key Findings :

  • Electron-Withdrawing Groups : The 2-chlorophenyl substituent in the target compound enhances binding affinity (-12.5738 kcal/mol) compared to 4-chlorophenyl analogs (-12.3140 kcal/mol) due to optimized hydrogen bonding with His 125 and Asn 124 .

Functional Group Variations in Thiourea Derivatives

Compound Name Core Structure Biological Activity Reference
Target Compound Furan-2-carboxamide + thiourea Enzyme inhibition (GADD34:PP1)
5-Amino-3-(4-Bromophenyl)-4-cyano-N-(phenylcarbamoyl)dihydrothiophene-2-carboxamide (5ab) Dihydrothiophene + cyanogroup Unknown; structural rigidity from cyano group
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) Nitrofuran + cyclohexylamide Trypanocidal activity (42% yield)

Key Findings :

  • Thiourea vs. Carbamoyl : Thiourea derivatives (target compound) show stronger enzyme binding than carbamoyl analogs (e.g., 5ab) due to sulfur’s polarizability and hydrogen-bonding capacity .
  • Nitrofuran Activity : Nitro groups (e.g., in 22a) enhance antiparasitic activity but reduce stability compared to brominated furans .

Key Findings :

  • Halogen Content : High trichloroethyl and bromo groups in the target compound contribute to acute toxicity (H300) and environmental persistence (H420) .
  • Aromatic Substitutents : p-Tolyl analogs exhibit similar stability but lower enzymatic binding affinity than 2-chlorophenyl derivatives .

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